![molecular formula C22H16O6 B2943806 (Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate CAS No. 622824-74-2](/img/structure/B2943806.png)
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate
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Description
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate, also known as EBOB, is a synthetic compound that has gained significant attention in scientific research. EBOB is a type of furanocoumarin derivative that is widely used in various fields of research, including medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Chemical Reactions and Catalysis
Research has shown that certain esters, including those similar to the compound , undergo rhodium-catalyzed reactions with furans, leading to high yields of specific products. For instance, benzhydryl, p-nitrobenzyl, and pivaloyloxymethyl esters of 6-diazopencillanic acid react with furan to produce 6-(4′-oxobut-2-enylidene)penicillanates (Matlin, Chan, & Catherwood, 1990). This process demonstrates the potential of similar compounds in chemical synthesis and catalysis.
Synthesis of Heterocyclic Compounds
Another study explores the decyclization of similar compounds under the action of aliphatic amines, leading to various biologically active derivatives. This includes the synthesis of ethyl 2-[(Z)-3-oxo-3-phenyl-1-(carbamoyl)-prop-1-enylamino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh & Rubtsov, 2014). This highlights the compound's role in developing new heterocyclic structures.
Green Chemistry and Polymerization
Research into green chemistry has led to the development of bio-based benzoxazine monomers, where furan moieties, similar to the compound , play a crucial role. These compounds are used in the copolymerization process, enhancing the curing process and improving thermal properties (Wang et al., 2012). Such studies show the compound's potential in eco-friendly material science.
Analytical and Spectral Studies
Compounds containing the furan ring have been analyzed for their spectral properties and potential applications in creating metal complexes. For example, the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid produced compounds that were analyzed for antimicrobial activities (Patel, 2020). This type of research demonstrates the compound's utility in analytical chemistry and potential pharmacological applications.
properties
IUPAC Name |
[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O6/c1-2-25-17-7-4-3-6-14(17)12-20-21(23)16-10-9-15(13-19(16)28-20)27-22(24)18-8-5-11-26-18/h3-13H,2H2,1H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQJSKRACIAWAN-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate |
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